Norcaesalpinin E
Overview
Description
Norcaesalpinin E is a natural cassane-type diterpenoid found in the seed kernels of Caesalpinia crista. This compound has garnered significant attention due to its notable antimalarial activity . The molecular formula of this compound is C21H28O6, and it has a molecular weight of 376.44 g/mol .
Mechanism of Action
Target of Action
Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista . It has been found to exhibit antimalarial activity . The primary target of this compound is the malaria parasite Plasmodium falciparum .
Mode of Action
It is known to interact with the circumsporozoite protein in plasmodium falciparum . This interaction is believed to inhibit the growth and development of the parasite, thereby exhibiting its antimalarial activity.
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which is crucial for its survival and proliferation .
Pharmacokinetics
It has been found to meet lipinski, ghose, veber, egan, and muegge rules with a bioavailability score of 055 , suggesting that it has favorable drug-like properties.
Result of Action
The result of this compound’s action is the inhibition of the growth and development of the Plasmodium falciparum parasite . This leads to a decrease in the severity of malaria symptoms in the host.
Biochemical Analysis
Biochemical Properties
Norcaesalpinin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the immune system .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, inhibiting or activating their activity. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antitumor activities. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. The compound can also influence metabolic flux and alter the levels of certain metabolites, affecting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can affect its activity and function, as well as its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcaesalpinin E is primarily isolated from natural sources, specifically the seed kernels of Caesalpinia crista. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Norcaesalpinin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Norcaesalpinin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Norcaesalpinin E is part of a broader class of cassane-type diterpenoids, which includes several structurally similar compounds. Some of these similar compounds include:
- Caesalpine A
- Caesalpine B
- Bonducellpin C
- Bonducellpin D
- Caesalmin B
- Caesalmin E
- Delta-Caesalpin
- 2-Acetoxy-3-deacetoxycaesaldekarin E
Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure and the unique bioactivities it exhibits. For instance, its potent antimalarial activity distinguishes it from other cassane-type diterpenoids .
Properties
IUPAC Name |
[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALQPBIWZLHPR-SJEMMDPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most potent antimalarial compound identified in the studies of Caesalpinia crista extracts? What is its mechanism of action?
A1: Norcaesalpinin E (28) is the most potent antimalarial compound isolated from Caesalpinia crista extracts. While it demonstrates significant in vitro activity against the malaria parasite Plasmodium falciparum, its exact mechanism of action remains unknown. Further research is needed to elucidate how this compound interacts with its target within the parasite and its downstream effects.
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they emphasize the use of spectroscopic analyses for structural elucidation. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the compound's structure and molecular weight.
Q3: How does the structure of this compound relate to its antimalarial activity? Have any structure-activity relationships been established?
A3: The studies identified a relationship between the chemical structure of various cassane- and norcassane-type diterpenes and their antimalarial activity. Though the specific structural features contributing to this compound's potency aren't detailed, this finding highlights the importance of structural modifications in influencing the activity and potency of these compounds against Plasmodium falciparum.
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